
(4-Hydroxy-3-pyridinyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Hydroxy-3-pyridinyl)cyanamide” is a compound that is related to cyanamides . Cyanamides are organic compounds that contain a functional group with the formula NCN. Most cyanamides are colorless solids . The term is usually applied to a family of compounds with the connectivity NCN . Many of the cyanamides are known in their anionic and dianionic states .
Synthesis Analysis
The synthesis of cyanamides has diversified significantly in recent years . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has been explored . An operationally simple oxidation-cyanation enables the synthesis of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis
The molecular structure of cyanamides can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis
Cyanamides have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis
Cyanamides are usually colorless solids . They are soluble in water . The melting point of cyanamides is around 150 °C (302 °F; 423 K) and the boiling point is around 181 °C (358 °F; 454 K) .作用機序
Safety and Hazards
将来の方向性
The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . More sustainable and robust synthetic routes to these important family of compounds are being developed . The future of cyanamides lies in further exploring their potential in various fields of synthetic chemistry .
特性
IUPAC Name |
(4-oxo-1H-pyridin-3-yl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSBLNZNFDTRSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

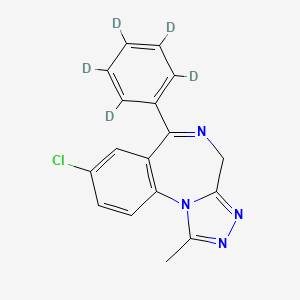
![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)
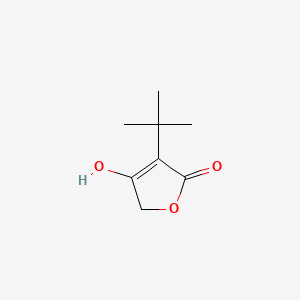
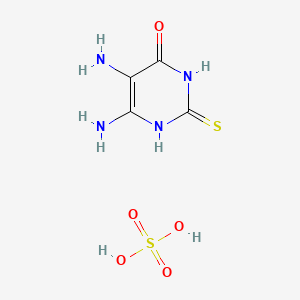
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)
![7-Azabicyclo[2.2.1]heptane,7-ethyl-(9CI)](/img/no-structure.png)
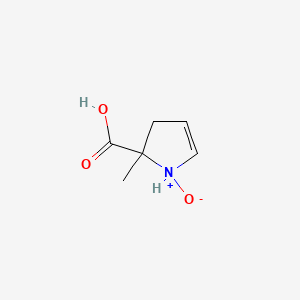
![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)
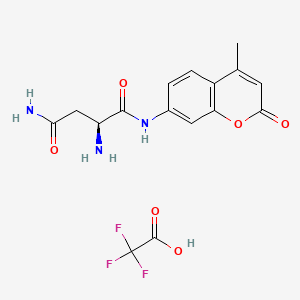

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)
![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)